2-(2-Methoxyphenyl)acetophenone
Overview
Description
2-(2-Methoxyphenyl)acetophenone is an organic compound with the molecular weight of 226.27 . It is also known as o-Acetylanisole or 2-Acetylanisole. It is a versatile organic compound that has gained significant interest in recent years.
Synthesis Analysis
Acetophenone, the core structure of 2-(2-Methoxyphenyl)acetophenone, has been utilized in the synthesis of many heterocyclic compounds . It is an ideal synthon for multicomponent reactions including the three- and four-component reactions . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .
Molecular Structure Analysis
The IUPAC name for 2-(2-Methoxyphenyl)acetophenone is 2-(2-methoxyphenyl)-1-phenylethanone . The InChI code for this compound is 1S/C15H14O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3 .
Chemical Reactions Analysis
Acetophenone and its derivatives, including 2-(2-Methoxyphenyl)acetophenone, are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . They have been applied in the structure of different types of heterocyclic frameworks .
Physical And Chemical Properties Analysis
2-(2-Methoxyphenyl)acetophenone is a compound with a molecular weight of 226.27 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Photoluminescent Properties
2-(2-Methoxyphenyl)acetophenone and its derivatives have been explored for their photoluminescent properties. Studies have synthesized europium complexes with methoxy derivatives of 2′-hydroxy-2-phenylacetophenones, exhibiting red luminescence under UV light, suggesting potential applications in optical devices and solid-state lamps (Kumar, Makrandi, Singh, & Khatkar, 2008).
Synthesis and Characterization
Research has been conducted on the synthesis of various compounds from 2-(2-Methoxyphenyl)acetophenone derivatives. For example, the synthesis of novel non-linear optical chalcone derivatives has been reported, emphasizing the potential in materials science, especially in the development of new optical materials (Vaishali, Waghmare, Kariya, & Paliwal, 2011).
Catalysis and Chemical Reactions
There is significant interest in the role of 2-(2-Methoxyphenyl)acetophenone in catalysis and chemical reactions. For instance, its derivatives have been used in the asymmetric hydrogenation of N-aryl imines, demonstrating high enantioselectivity and potential for synthesizing primary amines (Mršić, Minnaard, Feringa, & de Vries, 2009).
Environmental Applications
2-(2-Methoxyphenyl)acetophenone derivatives have also been studied for their environmental applications. A notable example is their use as corrosion inhibitors for magnesium alloys, showcasing their potential as environment-friendly alternatives in corrosion protection (Hu, Zeng, Zhang, Shi, Song, & Guo, 2013).
DNA Photosensitization
Studies have shown the efficacy of 2-(2-Methoxyphenyl)acetophenone derivatives as DNA photosensitizers. This indicates their potential use in photodynamic therapy and other medical applications where controlled DNA damage is beneficial (Alzueta, Cuquerella, & Miranda, 2019).
Safety And Hazards
Future Directions
2-(2-Methoxyphenyl)acetophenone, also known as o-Acetylanisole or 2-Acetylanisole, is a versatile organic compound that has gained significant interest in recent years. Its high reactivity offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRMSBBDPOPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435339 | |
Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)acetophenone | |
CAS RN |
27356-33-8 | |
Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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